molecular formula C14H18N2O4 B1432735 Ethyl 4-(cyclopentylamino)-3-nitrobenzoate CAS No. 885312-78-7

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate

Cat. No.: B1432735
CAS No.: 885312-78-7
M. Wt: 278.3 g/mol
InChI Key: CVVMBCXAIQNESO-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a cyclopentylamino group, and a nitro group attached to a benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(cyclopentylamino)-3-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group at the meta position. This is followed by the substitution of the nitro group with a cyclopentylamino group through a nucleophilic aromatic substitution reaction. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(cyclopentylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydroxide for hydrolysis, followed by acidification.

Major Products:

    Reduction: Ethyl 4-(cyclopentylamino)-3-aminobenzoate.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: 4-(Cyclopentylamino)-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study the interactions between small molecules and biological macromolecules.

Comparison with Similar Compounds

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate can be compared with similar compounds such as:

    Ethyl 4-(cyclohexylamino)-3-nitrobenzoate: This compound has a cyclohexylamino group instead of a cyclopentylamino group, which can affect its steric properties and reactivity.

    Ethyl 4-(cyclopentylamino)-3-aminobenzoate: The reduction product of this compound, which has different electronic properties due to the presence of an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(cyclopentylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-4-6-11/h7-9,11,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVMBCXAIQNESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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